molecular formula C11H10N2O B2364080 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde CAS No. 1249801-25-9

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde

Cat. No.: B2364080
CAS No.: 1249801-25-9
M. Wt: 186.214
InChI Key: OTCAGVCPNNZKRU-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde typically involves the condensation of 3-methylbenzaldehyde with imidazole under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole ring attaches to the benzaldehyde moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors or DNA, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and context .

Comparison with Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group on the benzene ring.

    3-Methylbenzaldehyde: Lacks the imidazole ring.

    4-(1H-Imidazol-1-yl)-3-methylbenzoic acid: Oxidized form of the aldehyde.

Uniqueness: 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the imidazole ring and the methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-imidazol-1-yl-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-10(7-14)2-3-11(9)13-5-4-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCAGVCPNNZKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249801-25-9
Record name 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde
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